Penicinoline

Vue d'ensemble

Description

Penicillin is one of the first and still one of the most widely used antibiotic agents, derived from the Penicillium mold . It was discovered by Scottish bacteriologist Alexander Fleming in 1928 . Penicillins are a group of antibiotics that fight bacteria and were originally developed from the Penicillium fungi .

Synthesis Analysis

The biosynthesis of penicillin is often divided into three important steps . The first catalytic step is mediated by delta- (L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase, which condenses three leading amino acids into the tripeptide ACV . In the second step, oxidative ring closure of the linear tripeptide results in a formation of a bicyclic ring . The third step represents the exchange of the lateral chain of L-alpha-aminoadipate by a hydrophobic lateral chain .

Molecular Structure Analysis

Penicillin and other antibiotics in the beta-lactam family contain a characteristic four-membered beta-lactam ring . The ring mimics the bacterial cell wall precursors, such as peptidoglycan, inhibiting bacterial cell wall synthesis .

Chemical Reactions Analysis

All penicillin derivatives produce their bactericidal effects by inhibition of bacterial cell wall synthesis . Specifically, the cross-linking of peptides on the mucosaccharide chains is prevented .

Physical And Chemical Properties Analysis

Penicillins are organic acids, readily soluble in different organic solvents, such as esters, chloroform or ether, but insoluble or only sparingly soluble in hydrocarbons .

Applications De Recherche Scientifique

Discovery and Structural Analysis

Penicinoline, a novel pyrrolyl 4-quinolinone alkaloid, was first isolated from an endophytic fungus Penicillium sp. Its unique structure, featuring an unprecedented ring system, was elucidated using spectroscopic methods and confirmed by single-crystal X-ray analysis. This compound demonstrated potent in vitro cytotoxicity against certain cell lines, highlighting its potential in cytotoxic studies and drug discovery (Shao et al., 2010).

Bioactive Compounds and Enzyme Inhibitory Activities

A range of pyrrolyl 4-quinolone alkaloids, including this compound, were identified from Penicillium steckii, a mangrove-derived fungus. These compounds exhibited α-glucosidase inhibitory activity, suggesting their relevance in enzymatic inhibition and metabolic studies. This compound and its derivatives also showed weak inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases (Chen et al., 2021).

Cytotoxic Effects

This compound and its derivatives, isolated from various Penicillium species, have demonstrated moderate cytotoxic effects against certain cancer cell lines, such as HepG2. This further emphasizes its potential in cancer research and therapeutic development (Gao et al., 2012).

Anti-inflammatory Properties

Methylthis compound, derived from Penicillium sp., exhibited significant anti-inflammatory effects by inhibiting key inflammatory pathways and molecules like nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines. This suggests its potential application in treating inflammatory and neuroinflammatory diseases (Kim et al., 2014).

Role in Chemical Genetics

Penicillin, from which this compound is derived, has played a crucial role in chemical genetics, emphasizing the importance of small molecules in understanding cellular processes and drug interactions. This historical perspective highlights the foundational role of compounds like this compound in drug discovery and cellular biology (Roemer et al., 2011).

Mécanisme D'action

Target of Action

Penicinoline, like other penicillins, primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .

Biochemical Pathways

The biosynthesis of penicillin involves three key steps . The first step is mediated by ACV synthetase , which condenses three amino acids into the tripeptide ACV . The second step involves the formation of a bicyclic ring, characteristic of all penicillins, through the action of isopenicillin N synthase . The final step varies among different microorganisms but generally involves the exchange of the lateral chain of L-alpha-aminoadipate by a hydrophobic lateral chain .

Pharmacokinetics

Penicillins, including this compound, are readily and actively secreted by the renal tubules and are mostly eliminated, almost completely unchanged, in the urine . They are also excreted in small quantities in the bile . The distribution of penicillins in non-specialized sites is excellent, but penetration into the central nervous system and eye is poor .

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting the synthesis of peptidoglycan, this compound weakens the bacterial cell wall, making the cell susceptible to osmotic pressure and leading to cell lysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pollution from antibiotics manufacturing can contribute to the emergence of antibiotic-resistant bacteria . Moreover, environmental risks such as air pollution can affect the prevalence and severity of non-communicable diseases, which may indirectly influence the effectiveness of antibiotics .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

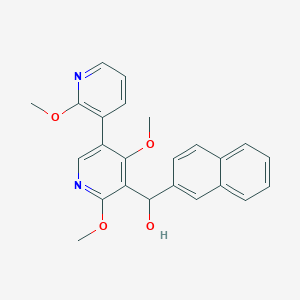

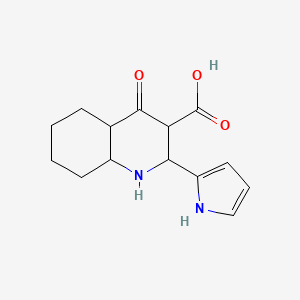

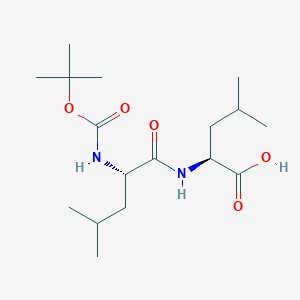

4-oxo-2-(1H-pyrrol-2-yl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13-8-4-1-2-5-9(8)16-12(11(13)14(18)19)10-6-3-7-15-10/h3,6-9,11-12,15-16H,1-2,4-5H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKULLSSCXCOEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)C(C(N2)C3=CC=CN3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)